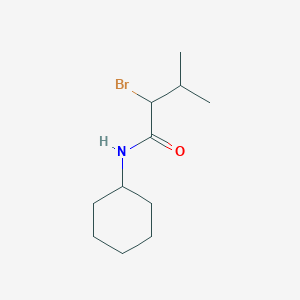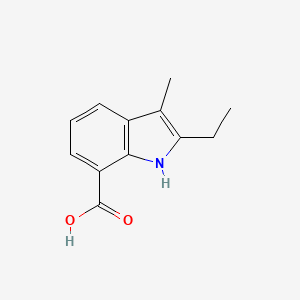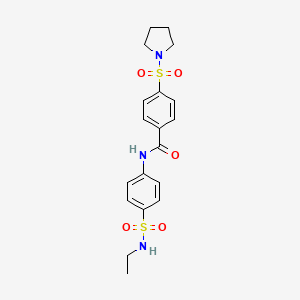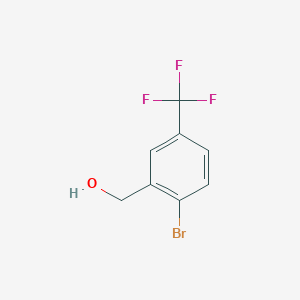
2-Bromo-5-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Bromo-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl alcohol moiety. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of other chemicals . It can be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The compound’s interaction with its targets likely involves nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s known that the compound can be involved in various organic synthesis reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)benzyl alcohol. For instance, it’s recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C . These conditions help maintain the stability of the compound.
Biochemical Analysis
Biochemical Properties
It is known to be a strong nucleophile and can react with electrophiles, such as carbonyl compounds, to form new covalent bonds . It can also react with other organic compounds, such as amines, to form new carbon-nitrogen bonds .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is based on its reactivity with other organic compounds . It can form new covalent bonds with electrophiles and other organic compounds, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl alcohol typically involves the bromination of 5-(trifluoromethyl)benzyl alcohol. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide, organometallic reagents
Major Products Formed:
Oxidation: 2-Bromo-5-(trifluoromethyl)benzaldehyde, 2-Bromo-5-(trifluoromethyl)benzoic acid
Reduction: this compound
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzyl alcohol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)benzyl alcohol can be compared with other similar compounds, such as:
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness: The presence of both a bromine atom and a trifluoromethyl group in this compound makes it unique compared to other similar compounds. The trifluoromethyl group significantly enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASTJJSPATSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007226 | |
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869725-53-1 | |
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


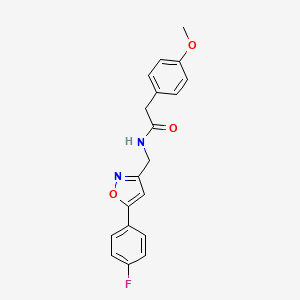
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2456997.png)
![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/new.no-structure.jpg)
![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)
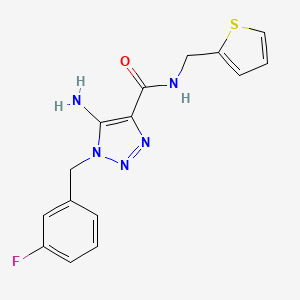
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457007.png)
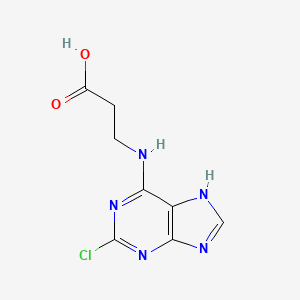
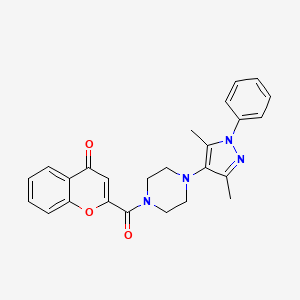
![N-(6-Methoxypyrimidin-4-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2457013.png)
